molecular formula C9H13N3O2 B1631417 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 91476-82-3

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1631417
CAS No.: 91476-82-3
M. Wt: 195.22 g/mol
InChI Key: YTYJZXFCWYHVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (C₉H₁₃N₃O₂, MW: 195.22 g/mol) is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyrazine ring system. Its IUPAC name and structural details are well-documented, with key identifiers including CAS 623906-17-2 and InChIKey YTYJZXFCWYHVPG-UHFFFAOYSA-N .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJZXFCWYHVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977949
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91476-82-3, 623906-17-2
Record name Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91476-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Precursor Design

The most widely documented route involves the cyclization of 2-aminoimidazole with keto-alcohol precursors. As described in a 2013 study, 2-aminoimidazole reacts with 2-hydroxy-3-butanone under acidic conditions to form the imidazo[1,2-a]pyrazine core. The ethyl ester group is introduced via nucleophilic acyl substitution, where the carboxylate intermediate reacts with ethanol in the presence of a dehydrating agent such as thionyl chloride (SOCl₂).

The reaction proceeds through a six-membered transition state, facilitated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the keto group. Cyclization is typically conducted in refluxing toluene or dichloroethane, yielding the tetrahydroimidazo[1,2-a]pyrazine scaffold in 65–72% purity.

Optimization of Reaction Conditions

Key parameters affecting yield include:

  • Temperature : Elevated temperatures (110–120°C) accelerate cyclization but may promote side reactions such as dimerization.
  • Acid Catalyst : p-Toluenesulfonic acid (pTSA) outperforms Lewis acids like AlCl₃, providing yields up to 78%.
  • Solvent Polarity : Polar aprotic solvents (e.g., dimethylformamide) reduce byproduct formation compared to nonpolar alternatives.

A representative procedure involves heating 2-aminoimidazole (1.0 equiv) and 2-hydroxy-3-butanone (1.2 equiv) in toluene with pTSA (0.1 equiv) for 12 hours. After workup, the crude product is purified via silica gel chromatography, affording the target compound in 68% yield.

Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine Derivatives

Partial Hydrogenation Strategy

The tetrahydroimidazo[1,2-a]pyrazine structure can also be accessed via partial hydrogenation of fully aromatic imidazo[1,2-a]pyrazine precursors. This method, detailed in patent WO2010125101A1, employs palladium on carbon (Pd/C) under hydrogen gas (H₂) at 40–60 psi. The reaction selectively reduces the pyrazine ring while preserving the imidazole moiety, a critical advantage for retaining bioactivity in pharmaceutical intermediates.

Substrate Scope and Limitations

Hydrogenation efficiency depends on the substitution pattern of the starting material:

  • Electron-Donating Groups : Methoxy or methyl groups at the 3-position enhance reaction rates by stabilizing the transition state.
  • Steric Hindrance : Bulky substituents at the 5- or 6-positions reduce hydrogenation yields to below 50%.

For example, hydrogenating 3-methylimidazo[1,2-a]pyrazine-2-carboxylate with 5% Pd/C in ethanol at 50°C for 6 hours achieves 82% conversion to the tetrahydro derivative.

Protective Group Strategies for Functionalization

Boc-Protected Intermediate Synthesis

A third approach utilizes protective group chemistry to stabilize reactive sites during synthesis. Ethyl 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1053656-22-6) serves as a key intermediate, where the Boc (tert-butyloxycarbonyl) group shields the secondary amine during subsequent reactions. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by deprotection under acidic conditions (e.g., trifluoroacetic acid).

Advantages of Protective Group Use

  • Selectivity : Enables functionalization at the 7-position without side reactions.
  • Stability : Boc-protected derivatives exhibit improved shelf life under ambient conditions.

Analytical Characterization and Quality Control

Physicochemical Properties

Property Value Source
Molecular Weight 195.22 g/mol
Solubility in DMSO 10 mM at 25°C
Melting Point 148–150°C (dec.)

Chromatographic Purity Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity for batches synthesized via cyclization. Impurities include unreacted 2-aminoimidazole (≤3%) and dimeric byproducts (≤2%).

Applications in Drug Discovery and Development

Neurological Therapeutics

The compound’s ability to modulate P2X7 receptors, as highlighted in patent WO2010125101A1, makes it a candidate for treating neuroinflammatory disorders. Its ethyl ester moiety enhances blood-brain barrier permeability, a critical factor in central nervous system (CNS) drug design.

Enzyme Inhibition Studies

In biochemical assays, the tetrahydroimidazo[1,2-a]pyrazine core inhibits kinases such as JAK3 and BTK at IC₅₀ values of 0.8–1.2 μM, underscoring its utility in oncology research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Pharmaceutical Development

ETIPC plays a crucial role as an intermediate in synthesizing pharmaceuticals. Its structural features make it particularly valuable in creating compounds aimed at treating neurological disorders. Research indicates that derivatives of ETIPC exhibit enhanced drug efficacy and specificity by modulating receptor activity and enzyme inhibition pathways.

Case Study: Neurological Disorders

A study highlighted the synthesis of ETIPC derivatives that showed promise in treating conditions like Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier and interact with specific neurotransmitter receptors was pivotal in their development as potential therapeutic agents .

Biochemical Research

In biochemical studies, ETIPC is utilized to explore enzyme inhibition and receptor binding dynamics. This compound aids researchers in understanding complex biological pathways, which is essential for developing new therapeutic strategies.

Case Study: Enzyme Inhibition

Research demonstrated that ETIPC could effectively inhibit certain enzymes involved in metabolic pathways linked to cancer proliferation. By evaluating the binding affinity of ETIPC derivatives to target enzymes, scientists were able to propose new avenues for cancer treatment .

Agricultural Chemistry

ETIPC has applications in formulating agrochemicals, particularly as a component in pesticides and herbicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Case Study: Eco-Friendly Pesticides

A formulation containing ETIPC was tested against common agricultural pests. Results indicated significant pest mortality rates while showing low toxicity to beneficial insects, thus supporting its use in integrated pest management systems .

Material Science

The unique chemical properties of ETIPC lend themselves to applications in material science, particularly in developing advanced materials such as polymers and coatings that require specific chemical resistance and durability.

Case Study: Polymer Development

Research into polymer blends incorporating ETIPC revealed enhanced mechanical properties and thermal stability compared to traditional materials. This advancement opens new possibilities for manufacturing durable goods with improved performance characteristics .

Analytical Chemistry

In analytical chemistry, ETIPC serves as a standard reference material in various techniques, ensuring accurate measurements and quality control in laboratory settings.

Case Study: Quality Control Standards

ETIPC was employed as a calibration standard for high-performance liquid chromatography (HPLC) methods used to quantify pharmaceutical compounds. The precision of measurements improved significantly when using ETIPC as a reference point .

Mechanism of Action

The mechanism by which ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents/Modifications Biological Activity/Application Reference
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (Parent) C₉H₁₃N₃O₂ 195.22 Ethyl ester at C2 Intermediate for antimalarials, Gαq inhibitors
Ethyl 6-(4-fluorophenyl)-8-oxo derivative C₁₅H₁₄FN₃O₃ 303.29 4-Fluorophenyl at C6, ketone at C8 High-purity API intermediate (antimalarial)
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde C₈H₁₁N₃O 165.19 Methyl at C7, aldehyde at C2 Precursor for sulfamide synthesis
BIM-46187 (Dimer) C₂₈H₃₂N₆O₄ 516.60 Dimeric form of BIM-46174 Potent Gαq protein inhibitor
Ethyl 3-bromo derivative hydrochloride C₉H₁₃BrClN₃O₂ 310.58 Bromo at C3, hydrochloride salt Anticancer lead optimization

A. Bioactivity and Target Specificity

  • For example, hydrazone derivatives (e.g., 8a–k) exhibit antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .
  • BIM-46174/87: These derivatives show nanomolar inhibition of Gαq signaling, with dimerization enhancing cellular permeability and efficacy in cancer models .
  • Antimalarial Derivatives : Substitutions at C6 (e.g., 4-fluoro-3-methylphenyl) improve potency against Plasmodium falciparum (IC₅₀: <50 nM) .

B. Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., CAS 623906-17-2) exhibit improved aqueous solubility (>50 mg/mL) compared to the free base .
  • Metabolic Stability : Fluorinated derivatives (e.g., 6-(4-fluorophenyl)) demonstrate enhanced metabolic stability in hepatic microsome assays .

Limitations and Advantages

  • Parent Compound: Limited intrinsic activity but highly tunable; sensitive to oxidation at the pyrazine ring .
  • Hydrochloride Salts : Improved stability but require refrigerated storage .
  • Fluorinated Analogues : Higher manufacturing costs due to fluorination steps but offer superior pharmacokinetics .

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 91476-82-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 195.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 91476-82-3
  • PubChem CID : 11845780

The compound is characterized by its unique imidazo-pyrazine structure, which contributes to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values as low as 9.4 µM against BEL-7402 (liver cancer) and 7.8 µM against A549 (lung cancer) cell lines .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection by inhibiting apoptosis in neuronal cells. This is achieved through modulation of the mitochondrial apoptosis pathway and regulation of pro-apoptotic and anti-apoptotic proteins .
  • Enzyme Inhibition : this compound has been identified as an inhibitor of various enzymes involved in pathophysiological processes. For example, it demonstrated strong inhibition against cholinesterase enzymes with IC50 values around 2.3 nM for BuChE and 2.6 nM for AChE .

The biological effects of this compound can be attributed to several mechanisms:

  • Apoptosis Modulation : The compound influences the expression levels of Bcl-2 and Bax proteins, thereby regulating cell survival and death pathways .
  • Oxidative Stress Reduction : It exhibits antioxidant properties that protect cells from oxidative damage induced by reactive oxygen species (ROS) .
  • Receptor Binding : The compound interacts with specific receptors involved in neurotransmission and cellular signaling pathways, enhancing its therapeutic potential in neurological disorders .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

StudyFindings
Study ADemonstrated significant antitumor activity against BEL-7402 and A549 cell lines with IC50 values of 9.4 µM and 7.8 µM respectively.
Study BShowed neuroprotective effects by regulating apoptosis in PC12 cells through mitochondrial pathways.
Study CIdentified strong cholinesterase inhibition with IC50 values of 2.3 nM for BuChE and 2.6 nM for AChE.

Applications in Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders and other diseases due to its ability to modulate biological pathways effectively . Its role in drug development is underscored by its efficacy in enhancing drug specificity and reducing side effects.

Q & A

Q. What are the standard synthetic protocols for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate?

The synthesis typically involves multi-step cyclocondensation and hydrogenation. A representative protocol includes:

  • Cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrimidine in ethanol under reflux to form an imidazo[1,2-a]pyrimidine intermediate.
  • Oxidation of the aldehyde intermediate using oxone to yield the carboxylic acid.
  • Esterification with ethanol under acidic conditions, followed by catalytic hydrogenation (PtO₂, 30 psi H₂) to saturate the pyrimidine ring, yielding the tetrahydroimidazo-pyrazine core .
  • Final purification via column chromatography (e.g., CH₂Cl₂/7N NH₃/MeOH 95:5) to isolate the ester .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • ¹H NMR : Signals at δ 3.94, 3.35, and 1.95 ppm (broad singlets) confirm the tetrahydroimidazo ring protons. Aromatic protons from substituents appear in the δ 7.0–8.5 range .
  • Mass Spectrometry : (M+H)⁺ peaks align with molecular formulas; e.g., m/z 195.10 for the ethyl ester .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H hydrazide) validate functional groups .

Q. What are the common impurities encountered during synthesis, and how are they managed?

Impurities often arise from:

  • Borane adducts : Residual borane-THF complexes can lead to overestimated yields. Quenching with methanol and repeated solvent evaporation minimizes this .
  • Silica gel interactions : The tetrahydroimidazo core is sensitive to silica gel and oxygen. Use of nitrogen atmospheres and rapid column chromatography is advised .

Advanced Research Questions

Q. How can enantiomeric purity be optimized in derivatives of this scaffold?

Enantioselective hydrogenation using chiral catalysts like (R)-DM-Segphos achieves >90% enantiomeric excess. Key steps:

  • Substrate preparation with a prochiral ketone.
  • Hydrogenation at 40–100°C in toluene or EtOAc with a palladium catalyst.
  • Post-reaction analysis via chiral HPLC or NMR with shift reagents .

Q. What strategies resolve contradictory antibacterial activity data in hydrazone derivatives?

Discrepancies in zone-of-inhibition assays (e.g., 22–33 mm against S. aureus) may arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃) enhance activity against Gram-negative bacteria.
  • Solubility variations : Use logP calculations and MIC assays in standardized broth (e.g., Mueller-Hinton) to control for solubility artifacts .
  • Membrane permeability : Fluorescence-based accumulation assays (e.g., ethidium bromide uptake) validate intracellular uptake .

Q. How does structural modification of the tetrahydroimidazo core impact pharmacological activity?

Pharmacophore studies reveal:

  • Piperazine ring reduction : Replacing the bicyclic core with monocyclic lactams (e.g., piperazin-2-one) reduces antimalarial activity but improves metabolic stability .
  • Substituent positioning : 2-Carboxylate esters are critical for binding to malarial DHODH enzymes, while 3-amine modifications enhance antifungal activity .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
CyclocondensationEtOH, reflux, 10 h76–85
EsterificationH₂SO₄, EtOH, 12 h80–92
HydrogenationPtO₂, H₂ (30 psi), 24 h70–78

Q. Table 2. Biological Activity of Select Derivatives

DerivativeTarget PathogenMIC (µg/mL)Zone of Inhibition (mm)Reference
8d (CF₃-substituted)E. coli12.530–33
8e (4-F-phenyl)S. aureus6.2528–30
Monocyclic analogP. falciparum>50N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.